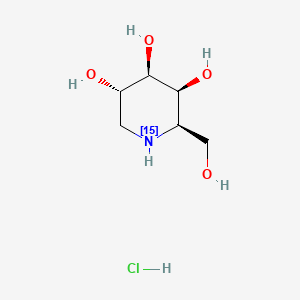
(2R,3S,4R,5S)-2-(hydroxymethyl)(115N)azinane-3,4,5-triol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S,4R,5S)-2-(hydroxymethyl)(115N)azinane-3,4,5-triol;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique stereochemistry and the presence of multiple hydroxyl groups, making it a valuable molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5S)-2-(hydroxymethyl)(115N)azinane-3,4,5-triol;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which often include azinane derivatives and hydroxymethyl precursors.
Reaction Conditions: The reaction conditions are carefully controlled to ensure the desired stereochemistry. This includes the use of specific catalysts, solvents, and temperature conditions.
Purification: After the reaction, the product is purified using techniques such as chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis with optimized reaction conditions to maximize yield and efficiency. This may include the use of continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3S,4R,5S)-2-(hydroxymethyl)(115N)azinane-3,4,5-triol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
(2R,3S,4R,5S)-2-(hydroxymethyl)(115N)azinane-3,4,5-triol;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a drug candidate.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R,3S,4R,5S)-2-(hydroxymethyl)(115N)azinane-3,4,5-triol;hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its binding to enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R,3S,4R,5S)-2-(hydroxymethyl)azinane-3,4,5-triol
- (2R,3S,4R,5S)-2-(hydroxymethyl)oxane-3,4,5-triol
- (2R,3S,4R,5S)-2-(hydroxymethyl)pyrrolidine-3,4,5-triol
Uniqueness
(2R,3S,4R,5S)-2-(hydroxymethyl)(115N)azinane-3,4,5-triol;hydrochloride is unique due to its specific stereochemistry and the presence of the (115N) isotope, which can be used for isotopic labeling studies. This makes it a valuable tool for research in various fields, including chemistry and biology.
Propriétés
Formule moléculaire |
C6H14ClNO4 |
|---|---|
Poids moléculaire |
200.62 g/mol |
Nom IUPAC |
(2R,3S,4R,5S)-2-(hydroxymethyl)(115N)azinane-3,4,5-triol;hydrochloride |
InChI |
InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3-,4+,5+,6-;/m1./s1/i7+1; |
Clé InChI |
ZJIHMALTJRDNQI-WDCQLXQTSA-N |
SMILES isomérique |
C1[C@@H]([C@H]([C@H]([C@H]([15NH]1)CO)O)O)O.Cl |
SMILES canonique |
C1C(C(C(C(N1)CO)O)O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


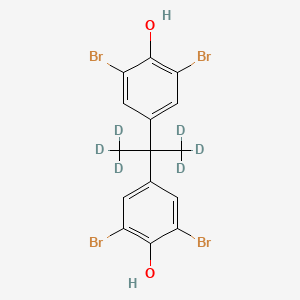
![2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide](/img/structure/B13841887.png)

![4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone](/img/structure/B13841909.png)

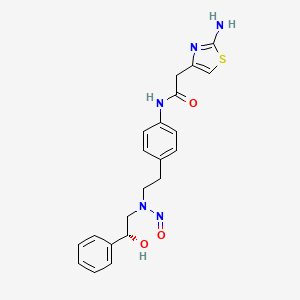
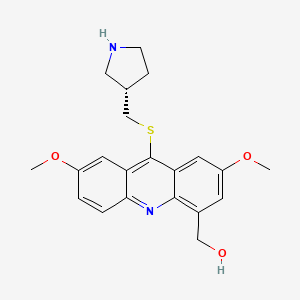
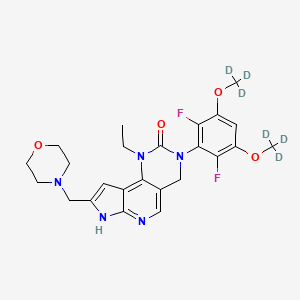

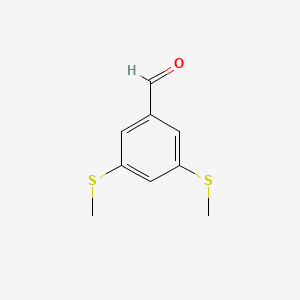
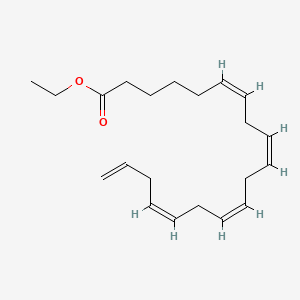
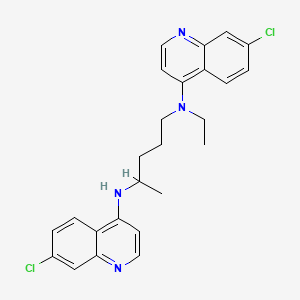
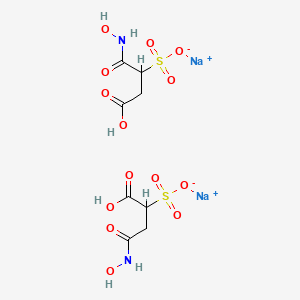
![N-[4-[formyl(oxan-4-yl)amino]-2-propan-2-yloxyphenyl]formamide](/img/structure/B13841981.png)
